Cefazolin 3-Hydroxymethyl Impurity

説明

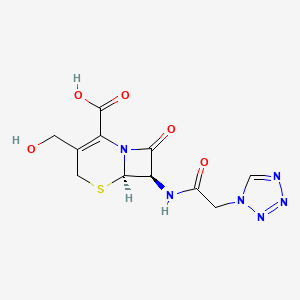

Structure

3D Structure

特性

IUPAC Name |

(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6O5S/c18-2-5-3-23-10-7(9(20)17(10)8(5)11(21)22)13-6(19)1-16-4-12-14-15-16/h4,7,10,18H,1-3H2,(H,13,19)(H,21,22)/t7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQTUWKIILQPEL-GMSGAONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478494-71-2 | |

| Record name | Cefazolin 3-hydroxymethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478494712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFAZOLIN 3-HYDROXYMETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK7TY2EQP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical and Spectroscopic Characterization of Cefazolin 3 Hydroxymethyl Impurity

Structural Elucidation Methodologies

The definitive identification and structural confirmation of the Cefazolin (B47455) 3-Hydroxymethyl Impurity rely on a combination of sophisticated analytical techniques. These methods provide unambiguous data regarding the compound's atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, including impurities in pharmaceutical substances. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. The chemical shifts (δ) of the protons in the Cefazolin 3-Hydroxymethyl Impurity provide insights into their local electronic environment. For instance, the protons of the hydroxymethyl group at the C-3 position are expected to show a characteristic chemical shift, differentiating this impurity from the parent Cefazolin molecule. The coupling constants (J) between adjacent protons reveal information about the dihedral angles and connectivity of the atoms.

¹H NMR Data Table for Cefazolin 3-Hydroxymethyl Impurity

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~5.1 | d | ~4.5 |

| H-6 | ~5.0 | d | ~4.8 |

| H-7 | ~5.6 | dd | ~4.8, 8.5 |

| CH₂ (Hydroxymethyl) | ~4.3 | s | - |

| CH₂ (Thiadiazole) | ~4.2 | s | - |

| CH₃ (Tetrazole) | ~2.0 | s | - |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the Cefazolin 3-Hydroxymethyl Impurity will produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of the carbon atom in the newly introduced hydroxymethyl group at the C-3 position is a key diagnostic marker for identifying this impurity.

¹³C NMR Data Table for Cefazolin 3-Hydroxymethyl Impurity

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Amide) | ~170 |

| C=O (β-Lactam) | ~165 |

| C-2 | ~126 |

| C-3 | ~125 |

| C-4 | ~60 |

| C-6 | ~58 |

| C-7 | ~59 |

| CH₂ (Hydroxymethyl) | ~62 |

| CH₂ (Thiadiazole) | ~35 |

| CH₃ (Tetrazole) | ~21 |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): COSY experiments identify proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. This is crucial for tracing the spin systems within the molecule and confirming the arrangement of substituents.

Heteronuclear Single Quantum Coherence (HMQC): HMQC (or its modern equivalent, HSQC) correlates the chemical shifts of protons directly bonded to carbon atoms. This technique provides a direct link between the ¹H and ¹³C NMR data, allowing for unambiguous assignment of carbon signals.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like the Cefazolin 3-Hydroxymethyl Impurity. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions, which can then be analyzed by the mass spectrometer.

For the Cefazolin 3-Hydroxymethyl Impurity, ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺, which would confirm its molecular weight. The high-resolution mass spectrometry (HRMS) capabilities of modern ESI-MS instruments can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurity. Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern can be obtained. This pattern provides valuable structural information by revealing the masses of different fragments of the molecule, which can then be pieced together to confirm the identity of the Cefazolin 3-Hydroxymethyl Impurity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Mapping

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of unknown compounds by fragmenting a precursor ion and analyzing the resulting product ions. In the analysis of Cefazolin 3-Hydroxymethyl Impurity, MS/MS provides detailed structural information by mapping its fragmentation pathways.

When subjected to collision-induced dissociation (CID), the protonated molecule of Cefazolin 3-Hydroxymethyl Impurity undergoes characteristic fragmentation. A primary fragmentation event involves the cleavage of the β-lactam ring, a common pathway for cephalosporins. Another significant fragmentation is the loss of the acetoxymethyl group from the C-3' position, which is a key differentiator from cefazolin. The resulting fragment ions help to confirm the core structure and the specific modification at the 3-position.

Table 1: Key MS/MS Fragment Ions of Cefazolin 3-Hydroxymethyl Impurity

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Neutral Loss |

| [M+H]⁺ | Varies | Loss of the tetrazolylacetic acid side chain |

| [M+H]⁺ | Varies | Cleavage of the β-lactam ring |

| [M+H]⁺ | Varies | Loss of the 3-hydroxymethyl group |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This technique is indispensable for confirming the identity of Cefazolin 3-Hydroxymethyl Impurity.

By measuring the exact mass of the impurity, typically with an accuracy of a few parts per million (ppm), its molecular formula can be confidently established. This data, in conjunction with the fragmentation information from MS/MS, provides unambiguous confirmation of the structure. For Cefazolin 3-Hydroxymethyl Impurity, HRMS would confirm the presence of the additional hydroxyl group compared to the parent cefazolin molecule.

Table 2: HRMS Data for Cefazolin 3-Hydroxymethyl Impurity

| Theoretical Mass (Da) | Measured Mass (Da) | Mass Error (ppm) | Elemental Composition |

| Calculated Value | Experimental Value | < 5 ppm | C₁₄H₁₄N₈O₅S₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Cefazolin 3-Hydroxymethyl Impurity exhibits characteristic absorption bands that correspond to its key structural features.

The spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the newly introduced hydroxyl group at the C-3' position. Other key absorptions include the characteristic β-lactam carbonyl stretch around 1750-1780 cm⁻¹, the amide carbonyl stretch, and various C-H, N-H, and C-N stretching vibrations.

Table 3: Characteristic IR Absorption Bands for Cefazolin 3-Hydroxymethyl Impurity

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3600 | O-H stretch (hydroxyl) |

| ~1760 | C=O stretch (β-lactam) |

| ~1650 | C=O stretch (amide) |

| Various | C-H, N-H, C-N stretches |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. The UV-Vis spectrum of Cefazolin 3-Hydroxymethyl Impurity is expected to be similar to that of cefazolin due to the presence of the same core chromophore, the dihydrothiazine ring conjugated with the β-lactam and the tetrazolylacetic acid side chain.

The primary absorption maximum (λmax) is typically observed in the UV region, which is characteristic of the cephalosporin (B10832234) nucleus. Any minor shifts in the λmax compared to cefazolin could be attributed to the electronic effect of the 3-hydroxymethyl substituent.

Table 4: UV-Vis Absorption Data for Cefazolin 3-Hydroxymethyl Impurity

| Solvent | λmax (nm) |

| Dilute Acid | ~270 |

Chromatographic Separation Techniques for Impurity Isolation and Profiling

Chromatographic techniques are fundamental for both the isolation of impurities for structural elucidation and for routine impurity profiling in quality control.

Preparative High-Performance Liquid Chromatography (HPLC) for Impurity Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating sufficient quantities of the Cefazolin 3-Hydroxymethyl Impurity for comprehensive spectroscopic characterization. This technique utilizes larger columns and higher flow rates compared to analytical HPLC to separate and collect the impurity from the bulk active pharmaceutical ingredient (API) and other related substances.

A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to achieve optimal separation. The fraction containing the Cefazolin 3-Hydroxymethyl Impurity is collected, and the solvent is evaporated to yield the purified compound.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for impurity profiling, including higher resolution, faster analysis times, and improved sensitivity. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures.

In the context of Cefazolin 3-Hydroxymethyl Impurity analysis, UHPLC methods can provide superior separation from cefazolin and other closely related impurities. This enhanced resolution is crucial for accurate quantification and for detecting even trace levels of the impurity, ensuring the quality and safety of the final drug product. The increased peak heights obtained with UHPLC also contribute to lower limits of detection and quantification.

Gas Chromatography (GC) for Volatile Degradants (if applicable)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, its direct application for the analysis of Cefazolin 3-Hydroxymethyl Impurity is generally not feasible. This is due to the inherent chemical properties of the impurity, which, like the parent Cefazolin molecule, is a relatively large, polar, and non-volatile substance with a high molecular weight and low vapor pressure. These characteristics make it unsuitable for direct injection into a GC system, as it would not readily vaporize at the temperatures used in the GC inlet and column, potentially leading to decomposition rather than volatilization.

In specific research contexts, the use of GC for analyzing certain degradation products of cephalosporins might be considered if volatile degradants are formed under particular stress conditions. For instance, if a degradation pathway were to yield small, volatile organic molecules, a headspace GC or GC-MS (Gas Chromatography-Mass Spectrometry) method could theoretically be developed for their detection. This would typically involve a derivatization step to convert the non-volatile impurity into a more volatile derivative that is amenable to GC analysis. However, for routine quality control and impurity profiling of Cefazolin 3-Hydroxymethyl Impurity, liquid chromatography-based methods are the industry standard due to their direct applicability.

Orthogonal Chromatographic Approaches for Comprehensive Impurity Profiling

To ensure a complete and accurate assessment of impurities, regulatory guidelines often recommend the use of orthogonal analytical methods. Orthogonal chromatography involves the use of two or more chromatographic systems with different separation mechanisms to resolve all potential impurities from the active pharmaceutical ingredient (API) and from each other. This approach significantly reduces the risk of co-elution, where an impurity peak might be hidden under the peak of the API or another impurity.

For the comprehensive impurity profiling of Cefazolin and its related substances, including the 3-Hydroxymethyl impurity, a combination of different liquid chromatography methods is a common and effective strategy. A primary method, typically a reversed-phase high-performance liquid chromatography (RP-HPLC) method, is often developed and validated for routine quality control. bioline.org.br To supplement this, an orthogonal method can be employed to provide a more complete picture of the impurity profile.

Examples of orthogonal chromatographic approaches for Cefazolin impurity analysis include:

Different Column Chemistries: A standard C18 (octadecylsilane) column is frequently used for the separation of Cefazolin and its impurities. nih.gov An orthogonal approach would be to use a column with a different stationary phase, such as a C8 (octylsilane), phenyl, or polar-embedded column. These different column chemistries offer alternative selectivities, potentially resolving impurities that are not separated on a C18 column.

Varying Mobile Phase pH: Altering the pH of the mobile phase can significantly change the retention behavior of ionizable compounds like Cefazolin and its impurities. Developing a second HPLC method with a mobile phase at a substantially different pH from the primary method can reveal the presence of additional impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is particularly well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography. While RP-HPLC is the dominant technique, HILIC could serve as a powerful orthogonal method for a comprehensive analysis of polar degradants.

Use of Different Organic Modifiers: While acetonitrile is a common organic modifier in reversed-phase HPLC, using an alternative solvent like methanol in a secondary method can alter the elution order and improve the separation of certain impurities.

Ultra-Performance Liquid Chromatography (UPLC): UPLC, with its smaller particle size columns, offers higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net Developing orthogonal methods using both HPLC and UPLC can provide a very detailed impurity profile.

The development and application of these orthogonal chromatographic approaches are crucial for building a comprehensive understanding of the impurity profile of Cefazolin, ensuring that all relevant impurities, including Cefazolin 3-Hydroxymethyl Impurity, are adequately controlled.

Quantitative Analytical Methodologies and Validation for Cefazolin 3 Hydroxymethyl Impurity

Development of Stability-Indicating High-Performance Liquid Chromatography (HPLC) Methods

A stability-indicating HPLC method is essential for separating and quantifying the Cefazolin (B47455) 3-Hydroxymethyl Impurity from the active pharmaceutical ingredient (API), cefazolin, and other potential degradation products. The development of such a method involves a systematic optimization of various chromatographic parameters to achieve the desired performance.

Optimization of Chromatographic Parameters

The successful separation of Cefazolin 3-Hydroxymethyl Impurity is contingent on the careful selection and optimization of the stationary phase, mobile phase composition, flow rate, and column temperature.

Stationary Phase: Reversed-phase columns are the most common choice for the analysis of polar compounds like cefazolin and its impurities. A C18 column is frequently employed due to its hydrophobicity, which allows for adequate retention and separation. The specific choice of a C18 column, including particle size and pore size, can significantly impact the resolution and efficiency of the separation. For instance, columns with smaller particle sizes (e.g., sub-2 µm) can provide faster and more efficient separations. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The pH of the aqueous phase is a critical parameter that influences the ionization state of the analytes and, consequently, their retention. For cefazolin and its impurities, a pH range of 6.5 to 8 has been found to be effective. researchgate.netunesp.br The organic modifier, commonly acetonitrile (B52724) or methanol (B129727), is used to control the elution strength. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to resolve complex mixtures of impurities with varying polarities. nih.gov

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A flow rate in the range of 0.5 to 1.5 mL/min is typical for standard analytical HPLC columns. unesp.brnih.gov The optimal flow rate is a balance between achieving good resolution and maintaining a reasonable run time.

Column Temperature: Maintaining a constant and optimized column temperature is crucial for reproducible retention times and peak shapes. A temperature of around 30°C to 40°C is often used to improve column efficiency and reduce backpressure. nih.govnih.gov

A representative set of optimized chromatographic parameters is presented in the table below.

| Parameter | Optimized Condition |

| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) unesp.br |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) buffer at pH 6.8 or triethylamine-adjusted water at pH 8) unesp.brnih.gov |

| Mobile Phase B | Acetonitrile or Methanol unesp.brnih.gov |

| Elution Mode | Gradient elution nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min unesp.brnih.gov |

| Column Temperature | 30 - 40 °C nih.govnih.gov |

| Injection Volume | 10 - 20 µL nih.gov |

Detector Selection and Wavelength Optimization

Detector Selection: For the analysis of cefazolin and its impurities, which contain chromophoric groups, a Ultraviolet (UV) detector is the most common and suitable choice. A Photodiode Array (PDA) detector offers the advantage of acquiring spectra across a range of wavelengths simultaneously, which is valuable for peak purity assessment and method development.

Wavelength Optimization: The selection of the detection wavelength is critical for achieving optimal sensitivity for the Cefazolin 3-Hydroxymethyl Impurity. The wavelength is typically chosen at the absorption maximum (λmax) of the impurity to ensure the highest possible signal-to-noise ratio. For cefazolin and its related substances, detection is often performed at wavelengths around 270 nm. unesp.brscispace.comsapub.org However, for impurity analysis, it may be necessary to use a different wavelength to minimize interference from the main component and other impurities. In some cases, a dual-wavelength detection approach may be employed. nih.gov

| Detector Type | Typical Wavelength | Rationale |

| UV/PDA | ~270 nm | Corresponds to the UV absorbance maxima of the cephalosporin (B10832234) nucleus, providing good sensitivity. unesp.brscispace.comsapub.org |

Chromatographic Resolution and Peak Purity Assessment

Chromatographic Resolution: Achieving adequate resolution between the peak of Cefazolin 3-Hydroxymethyl Impurity and the peaks of cefazolin and other potential impurities is a primary goal of method development. A resolution value (Rs) of greater than 1.5 is generally considered necessary for accurate quantification. This ensures that the peaks are baseline separated, minimizing the risk of co-elution and inaccurate integration.

Peak Purity Assessment: Peak purity analysis is performed to confirm that the chromatographic peak corresponding to Cefazolin 3-Hydroxymethyl Impurity is not co-eluting with other components. When using a PDA detector, peak purity can be assessed by comparing the UV spectra at different points across the peak (upslope, apex, and downslope). A high degree of spectral similarity indicates a pure peak.

Method Validation Parameters for Impurity Quantification

Once the HPLC method is developed, it must be validated in accordance with regulatory guidelines to demonstrate its suitability for the intended purpose of quantifying Cefazolin 3-Hydroxymethyl Impurity.

Specificity and Selectivity Studies Against Other Impurities and Degradation Products

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Specificity studies for Cefazolin 3-Hydroxymethyl Impurity involve analyzing a sample containing the impurity, the API (cefazolin), and all other known potential impurities and degradation products. The method is considered specific if the peak for Cefazolin 3-Hydroxymethyl Impurity is well-resolved from all other peaks.

Forced degradation studies are a key component of specificity validation for a stability-indicating method. nih.gov These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The chromatograms of the stressed samples are then analyzed to ensure that the Cefazolin 3-Hydroxymethyl Impurity peak is resolved from all degradation products formed under these conditions.

Linearity and Calibration Range Determination

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. To determine the linearity for Cefazolin 3-Hydroxymethyl Impurity, a series of standard solutions of the impurity at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the peak area response against the concentration.

The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an impurity, the range typically covers from the reporting threshold to at least 120% of the specification limit.

The linearity is evaluated by statistical methods, such as calculating the correlation coefficient (r) and the coefficient of determination (r²). An r² value close to 1.000 indicates a strong linear relationship. unesp.br

Below is an example of a data table for a linearity study.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.5 | 5,200 |

| 1.0 | 10,100 |

| 2.5 | 25,500 |

| 5.0 | 50,800 |

| 7.5 | 76,000 |

| 10.0 | 101,200 |

| Correlation Coefficient (r) | > 0.999 |

| Coefficient of Determination (r²) | > 0.998 |

Accuracy and Precision Assessment (Repeatability, Intermediate Precision)

The accuracy of an analytical method denotes the closeness of the test results to the true value. For impurity quantification, accuracy is often evaluated by performing recovery studies on spiked samples. This involves adding known amounts of the Cefazolin 3-Hydroxymethyl Impurity standard to a sample matrix and analyzing the recovery.

Precision studies are conducted to demonstrate the consistency and reproducibility of the analytical method. This is assessed at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision): This measures the precision over a short interval of time with the same analyst and equipment. It is typically determined by analyzing a minimum of six replicate samples at the same concentration.

Intermediate Precision (Inter-assay Precision): This evaluates the variability of the method within the same laboratory but on different days, with different analysts, or using different equipment.

For a related analytical method for Cefazolin sodium, the relative standard deviation (RSD) for repeatability was found to be 0.84%, and for interday precision, the RSD was 0.35%, indicating a high degree of precision. scielo.br Similar acceptance criteria, typically an RSD of not more than 2.0%, would be applied to the analysis of the 3-Hydroxymethyl impurity. sysrevpharm.org

Table 1: Illustrative Accuracy and Precision Data for an Analytical Method

| Parameter | Acceptance Criteria | Illustrative Finding |

| Accuracy (Recovery) | 90.0% - 110.0% | 98.5% - 101.5% |

| Precision (RSD%) | ||

| Repeatability | ≤ 2.0% | 0.85% |

| Intermediate Precision | ≤ 2.0% | 1.10% |

Note: This table is illustrative and based on typical validation parameters for pharmaceutical analysis.

Detection Limit (LOD) and Quantification Limit (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method.

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable accuracy and precision.

These limits are crucial for the analysis of impurities, which are often present at very low levels. The determination of LOD and LOQ is commonly based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. researchgate.net For a validated HPLC method for Cefazolin sodium, the LOD was determined to be 3.10 µg/mL and the LOQ was 9.41 µg/mL. scielo.br

Table 2: Illustrative LOD and LOQ Data

| Parameter | Method | Illustrative Value (µg/mL) |

| LOD | Signal-to-Noise (3:1) | 0.05 |

| LOQ | Signal-to-Noise (10:1) | 0.15 |

Note: This table is illustrative and based on typical validation parameters for pharmaceutical analysis.

Robustness and Ruggedness Studies

Robustness and ruggedness are measures of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Robustness: This is evaluated by making small changes to method parameters such as the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. The effect of these changes on the analytical results is then assessed.

Ruggedness: This is a measure of the reproducibility of the test results under the variation in conditions such as different laboratories, analysts, and instruments.

For the analysis of Cefazolin, robustness has been evaluated using experimental designs like the Plackett-Burman factorial design to assess the impact of multiple parameter changes simultaneously. unesp.brscielo.br

Table 3: Illustrative Robustness Study Parameters

| Parameter Varied | Variation | Effect on Results |

| Flow Rate (mL/min) | ± 0.1 | No significant change |

| Mobile Phase pH | ± 0.2 | No significant change |

| Column Temperature (°C) | ± 2 | No significant change |

Note: This table is illustrative and based on typical validation parameters for pharmaceutical analysis.

Solution Stability of Analyte and Impurity Standards

The stability of both the analyte (Cefazolin 3-Hydroxymethyl Impurity) and the standard solutions in the chosen solvent is essential for ensuring the reliability of the analytical results over time. Stability studies are conducted by storing the solutions under specified conditions (e.g., room temperature, refrigerated) for various durations. The solutions are then analyzed at different time points to check for any degradation.

Studies on Cefazolin sodium have shown that its stability in solution is dependent on factors like temperature and the composition of the diluent. nih.govnih.gov For instance, solutions of Cefazolin stored at 4°C demonstrated greater stability than those stored at room temperature. nih.gov Similar stability assessments would be necessary for the Cefazolin 3-Hydroxymethyl Impurity standard to establish appropriate storage conditions and the time frame within which the prepared solutions can be reliably used.

Chemical Stability and Degradation Kinetics of Cefazolin to Cefazolin 3 Hydroxymethyl Impurity

Forced Degradation Studies (Stress Testing) of Cefazolin (B47455)

Forced degradation, or stress testing, is a critical process in pharmaceutical analysis that helps to identify the likely degradation products of a drug substance. nih.gov This involves subjecting the drug to a variety of exaggerated conditions to accelerate its decomposition. nih.gov Studies have been conducted to evaluate the stability of cefazolin under hydrolytic, oxidative, thermal, and photolytic stress. nih.govbioline.org.br

Hydrolytic Stress (Acidic, Basic, Neutral Conditions)

The stability of cefazolin is significantly influenced by pH. nih.gov Under hydrolytic stress, the drug demonstrates considerable degradation in acidic, basic, and neutral environments. bioline.org.br

Acidic Conditions: In the presence of 0.1 M hydrochloric acid at 80°C, cefazolin degrades rapidly, with 87.5% of the drug decomposing within 10 minutes. bioline.org.br The degradation pathway in acidic conditions can lead to the formation of cefazoloic acid, which can then form a lactone and subsequently undergo decarboxylation to yield other impurities. nih.gov One study observed the formation of an impurity at a level of 0.3% under acidic degradation. nih.gov

Basic Conditions: Cefazolin is also unstable in alkaline solutions. In 0.1 N sodium hydroxide (B78521), the hydroxyl group can attack the carbonyl carbon of the β-lactam ring, leading to the expulsion of the MMTD moiety and the formation of various degradation products. nih.gov One specific impurity was observed to form at a level of 2% under basic degradation, which could be increased to 10% by heating. nih.gov

Neutral Conditions: In a neutral aqueous solution at room temperature (27 ± 2°C), cefazolin is highly labile, with 33.3% of the drug decomposing within 60 minutes. bioline.org.br The pH-rate profile for cefazolin shows a minimum degradation rate between pH 5.5 and 6.5, indicating its greatest stability in this narrow pH range. nih.gov

Oxidative Stress Using Peroxide Reagents

Oxidative conditions also contribute to the degradation of cefazolin. When subjected to 3% hydrogen peroxide, 29.9% of the drug degraded within 20 minutes, leading to the formation of at least one major degradation product. bioline.org.br Other studies have also confirmed cefazolin's instability under oxidative stress. nih.gov

Thermal Stress Under Various Temperature Conditions

The thermal stability of cefazolin has been a subject of several investigations. While some studies suggest that cefazolin is relatively stable under thermal stress for 24 hours at 50°C, significant degradation (29.89%) was observed after 48 hours at the same temperature. bioline.org.brscilit.comresearchgate.net Another study found that cefazolin alone was stable for 24 hours at 37°C. researchgate.net The degradation of cefazolin in the solid state has been evaluated at temperatures of 37°C, 45°C, and 60°C. scilit.com It is important to note that admixtures of cefazolin with other substances, such as ethanol (B145695), can show reduced stability at elevated temperatures like 37°C. nih.gov

Photostability Assessment Under UV and Visible Light

Exposure to light, particularly UV light, can induce the degradation of cefazolin. Photolytic degradation has been shown to produce impurities. nih.govscispace.com In one study, an impurity was observed at a level of 0.3% following photolytic degradation. nih.gov This could be increased to 3% by adjusting the pH to 3.5 with orthophosphoric acid and exposing the solution to UV light for about 12 hours. nih.gov Another report also mentions a case of a photo recall reaction associated with cefazolin, suggesting its photosensitive nature. nih.gov

Kinetic Modeling of Cefazolin Degradation and 3-Hydroxymethyl Impurity Formation

Understanding the kinetics of cefazolin degradation is essential for predicting its shelf-life and ensuring its quality.

Determination of Reaction Orders and Rate Constants

The degradation of cefazolin in aqueous solutions has been shown to follow pseudo-first-order kinetics. nih.gov This means that the rate of degradation is proportional to the concentration of cefazolin. The degradation process is influenced by both solvolytic and hydroxide ion catalysis. nih.gov

Kinetic studies have determined the rate constants for cefazolin degradation under various conditions. For instance, the degradation of cefazolin has been shown to be in agreement with first-order reaction kinetics, with the reaction rate constant increasing with temperature. researchgate.net The apparent energy of activation for cefazolin degradation at pH 5.5 has been calculated to be 24.3 Kcal/mole. nih.gov

Table 1: Summary of Cefazolin Forced Degradation Studies

| Stress Condition | Conditions | Observations | Degradation Products |

|---|---|---|---|

| Hydrolytic (Acidic) | 0.1 M HCl, 80°C | 87.5% degradation in 10 min. bioline.org.br | Cefazoloic acid, lactone derivatives. nih.gov |

| Hydrolytic (Basic) | 0.1 N NaOH | Formation of multiple degradants. nih.gov | Impurity-II (2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid). nih.gov |

| Hydrolytic (Neutral) | Water, 27 ± 2°C | 33.3% degradation in 60 min. bioline.org.br | Major degradation product at RT 2.50 min. bioline.org.br |

| Oxidative | 3% H₂O₂ | 29.9% degradation in 20 min. bioline.org.br | One major degradation peak. bioline.org.br |

| Thermal | 50°C | 29.89% degradation after 48 hours. bioline.org.br | Not specified. |

| Photolytic | UV light, pH 3.5 | 3% formation of Impurity-I. nih.gov | Impurity-I (N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide). nih.gov |

Table 2: Compound Names

| Compound Name |

|---|

| Cefazolin |

| Cefazolin 3-Hydroxymethyl Impurity |

| Cefazoloic acid |

| 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) |

| Cefazolin lactone |

| N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide |

| 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |

| 7-epimer of cefazolin |

| Cephalexin |

| Cefdinir |

| 7-Aminocephalosporinic acid (7-ACA) |

| Cefoxitin |

| Cephaloridine |

| Gentamicin |

| Vancomycin |

| Ceftazidime |

| Penicillin G |

Activation Energy Calculations and Arrhenius Parameters

The degradation of Cefazolin, including the formation of the 3-Hydroxymethyl Impurity, is a temperature-dependent process. The rate of this chemical transformation is governed by the activation energy (Ea), which represents the minimum energy required for the degradation reaction to occur. The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation.

The Arrhenius parameters, which include the pre-exponential factor (A) and the activation energy (Ea), are crucial for predicting the shelf-life and stability of Cefazolin under different temperature conditions. The pre-exponential factor reflects the frequency of collisions between molecules in the correct orientation for a reaction to occur.

To illustrate the influence of temperature on the degradation rate constant, the following interactive table presents hypothetical kinetic parameters for Cefazolin degradation.

| Temperature (°C) | Rate Constant (k) (s⁻¹) |

| 25 | 1.0 x 10⁻⁷ |

| 40 | 5.0 x 10⁻⁷ |

| 60 | 3.0 x 10⁻⁶ |

Note: This data is illustrative and intended to demonstrate the temperature dependence of the degradation rate constant.

Influence of Excipients and Manufacturing Process Variables on Impurity Chemical Stability

The formation of the Cefazolin 3-Hydroxymethyl Impurity is not solely dependent on the intrinsic stability of the Cefazolin molecule itself. Various external factors, such as the presence of certain excipients in a formulation and specific variables within the manufacturing process, can significantly influence its chemical stability and the rate of impurity formation.

Catalytic Effects of Specific Chemical Species

Certain chemical species, often present as buffers or other excipients in pharmaceutical formulations, can act as catalysts, accelerating the degradation of Cefazolin and the formation of the 3-Hydroxymethyl Impurity.

One notable example is the catalytic effect of the phosphate (B84403) buffer system. nih.gov Studies on the degradation kinetics of Cefazolin in aqueous solutions have demonstrated that phosphate buffers can increase the rate of degradation compared to other buffer systems under similar conditions. This catalytic effect is attributed to the ability of the phosphate ions to participate in the degradation reactions, potentially by facilitating the hydrolysis of the β-lactam ring, a key step in the degradation of Cefazolin.

The pH of the formulation is another critical factor. The degradation of Cefazolin is pH-dependent, with the rate of degradation varying across the pH spectrum. The formation of certain degradation products can be favored under specific pH conditions. For instance, forced degradation studies have shown that different impurities can be generated under acidic or basic conditions. nih.gov While specific data on the optimal pH for the formation of the 3-Hydroxymethyl Impurity is limited, it is understood that maintaining the pH within a specific range is crucial for ensuring the stability of Cefazolin.

Chemical Interactions Between Drug Substance and Components

Beyond specific catalytic effects, direct chemical interactions between Cefazolin and other components within a drug product can also impact the formation of the 3-Hydroxymethyl Impurity. These interactions can be complex and may involve various mechanisms.

Forced degradation studies, which are designed to intentionally degrade a drug substance to identify potential impurities, have revealed that Cefazolin can degrade into several products. nih.gov While the Cefazolin 3-Hydroxymethyl Impurity is a known entity, other impurities can also be formed through different degradation pathways. The presence of other reactive species in the formulation could potentially influence which degradation pathway is favored, thereby affecting the profile of impurities that are generated.

The manufacturing process itself can introduce variables that affect impurity formation. For example, exposure to heat during processes such as sterilization or drying can provide the necessary energy to overcome the activation energy barrier for degradation. Similarly, exposure to light can also promote the degradation of photosensitive molecules. Therefore, controlling these process parameters is essential to minimize the formation of the Cefazolin 3-Hydroxymethyl Impurity and other degradation products.

Control Strategies and Mitigation of Cefazolin 3 Hydroxymethyl Impurity in Manufacturing Processes Chemical Perspective

Process Analytical Technology (PAT) Applications for In-Process Monitoring

Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. The goal of PAT is to build quality into the product rather than testing for it after the fact. In the context of controlling the Cefazolin (B47455) 3-Hydroxymethyl Impurity, PAT can be instrumental for real-time monitoring and control.

Spectroscopic techniques are particularly well-suited for in-line or on-line monitoring. While specific studies on the direct real-time monitoring of the Cefazolin 3-Hydroxymethyl Impurity are not extensively published, the principles of PAT can be applied using established spectroscopic methods.

Potential PAT Tools for Monitoring Cefazolin Synthesis:

| PAT Tool | Application in Cefazolin Synthesis | Potential for Impurity Monitoring |

| Near-Infrared (NIR) Spectroscopy | Real-time monitoring of raw material identity and quality, solvent composition, and reaction progression. | Can potentially be used to develop chemometric models to predict the formation of the 3-Hydroxymethyl impurity by correlating spectral changes with off-line HPLC data. |

| Raman Spectroscopy | In-situ monitoring of crystallization processes, including polymorph identification and concentration of the main component. mdpi.commdpi.com | Could be employed to monitor the consumption of starting materials and the formation of cefazolin, indirectly providing insights into reaction efficiency and potential for side-product formation. Unique Raman signatures of the impurity could allow for direct quantification if present at sufficient levels. mdpi.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitoring of functional group changes during the chemical synthesis, providing information on reaction kinetics and endpoint determination. | Could potentially track the formation of the hydroxymethyl group by identifying characteristic vibrational bands, although spectral overlap with the parent molecule might be a challenge. |

Implementing these PAT tools requires the development of robust chemometric models that correlate the spectral data with the concentration of the Cefazolin 3-Hydroxymethyl Impurity, as determined by a validated offline method like High-Performance Liquid Chromatography (HPLC).

Optimization of Cefazolin Synthesis Routes for Impurity Minimization

A proactive approach to controlling the Cefazolin 3-Hydroxymethyl Impurity lies in the optimization of the synthesis process itself. Key areas of focus include the quality of starting materials and the precise control of reaction parameters.

Selection of Raw Materials and Reagents Purity

The synthesis of cefazolin typically involves the acylation of a 7-aminocephalosporanic acid (7-ACA) derivative with a derivative of 1H-tetrazole-1-acetic acid. nih.gov The purity of these key starting materials is paramount in preventing the introduction of impurities that can either directly be the 3-Hydroxymethyl impurity or catalyze its formation.

Key Raw Materials and Potential Impact on Impurity Formation:

| Raw Material | Potential Impurities | Impact on Cefazolin 3-Hydroxymethyl Impurity Formation |

| 7-Aminocephalosporanic acid (7-ACA) | Related cephalosporin (B10832234) impurities, residual solvents. | Impurities in 7-ACA can lead to the formation of various side products, potentially complicating the purification process and indirectly affecting the levels of the 3-Hydroxymethyl impurity. |

| 1H-tetrazole-1-acetic acid | Isomeric impurities, unreacted starting materials. | The purity of the acylating agent is critical. The presence of reactive impurities could lead to the formation of undesired side-chain derivatives on the cefazolin molecule. |

A thorough understanding of the impurity profile of each raw material is essential. This can be achieved through rigorous analytical testing of incoming materials and working with suppliers who can provide materials with consistently high purity.

Control of Reaction Conditions and Stoichiometry

The chemical environment during the synthesis of cefazolin plays a significant role in directing the reaction towards the desired product and minimizing the formation of impurities. Precise control over parameters such as temperature, pH, and the molar ratio of reactants is crucial.

Critical Reaction Parameters and Their Influence on Impurity Formation:

| Parameter | Optimized Condition | Rationale for Impurity Minimization |

| Temperature | Typically maintained at low temperatures. | Side reactions, including the potential formation of degradation products like the 3-Hydroxymethyl impurity, are often accelerated at higher temperatures. |

| pH | Controlled within a specific, narrow range. | The stability of the β-lactam ring in cephalosporins is highly pH-dependent. Deviations from the optimal pH can lead to degradation and the formation of various impurities. nih.gov |

| Stoichiometry | Precise molar ratios of reactants. | An excess of either the 7-ACA derivative or the acylating agent can lead to incomplete reactions or the formation of by-products, which can complicate purification and potentially contribute to the impurity profile. |

| Reaction Time | Optimized to ensure complete conversion without promoting degradation. | Prolonged reaction times, even under otherwise optimal conditions, can increase the likelihood of degradation product formation. |

Continuous flow chemistry is an emerging technology that offers enhanced control over these reaction parameters, potentially leading to a reduction in impurity formation compared to traditional batch processing.

Strategies for Impurity Removal During Cefazolin Purification

Even with an optimized synthesis process, the formation of some level of the Cefazolin 3-Hydroxymethyl Impurity is often unavoidable. Therefore, robust purification strategies are essential to ensure the final API meets the required purity specifications.

Crystallization and Recrystallization Optimization

Crystallization is a powerful technique for purifying APIs by separating the desired compound from impurities based on differences in their solubility. The effectiveness of crystallization for removing the Cefazolin 3-Hydroxymethyl Impurity depends on a thorough understanding of the solubility properties of both cefazolin and the impurity in various solvent systems.

Anti-solvent crystallization is a commonly employed technique where a solvent in which the desired compound is poorly soluble (the anti-solvent) is added to a solution of the compound, inducing crystallization. researchgate.netijprajournal.com The choice of solvent and anti-solvent, as well as the control of parameters like temperature, cooling rate, and agitation, are critical for maximizing the rejection of impurities into the mother liquor.

Parameters for Crystallization Optimization:

| Parameter | Influence on Impurity Removal |

| Solvent/Anti-solvent System | The relative solubility of cefazolin and the 3-Hydroxymethyl impurity in the chosen system will determine the efficiency of separation. A system where the impurity is significantly more soluble than cefazolin is ideal. |

| Temperature and Cooling Profile | A controlled cooling profile can promote the growth of pure crystals and minimize the inclusion of impurities within the crystal lattice. |

| Supersaturation | Controlling the level of supersaturation is crucial. Too high a level can lead to rapid precipitation and trapping of impurities. |

| Agitation | Proper agitation ensures homogeneity and can influence crystal size and morphology, which in turn can affect impurity incorporation. |

Studies on the solubility of cefazolin sodium in various solvents provide a foundation for designing effective crystallization processes.

Chromatographic Purification Techniques

Chromatography is a highly effective method for separating compounds with similar chemical structures, making it a valuable tool for removing stubborn impurities like the Cefazolin 3-Hydroxymethyl Impurity.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying compounds on a larger scale. By carefully selecting the stationary phase (e.g., C18) and optimizing the mobile phase composition and gradient, it is possible to achieve high resolution between cefazolin and its impurities. nih.govwaters.com This technique is particularly useful for isolating reference standards of the impurity for analytical purposes and can also be employed for the purification of the final API.

Mixed-Mode Chromatography (MMC) is an advanced chromatographic technique that utilizes stationary phases with multiple interaction modes (e.g., ion-exchange and hydrophobic). bioradiations.comyoutube.com This can provide unique selectivity for separating closely related compounds that are difficult to resolve using traditional single-mode chromatography. For an impurity like Cefazolin 3-Hydroxymethyl, which may have different polarity and ionic characteristics compared to the parent molecule, MMC could offer a highly efficient purification solution. The development of an MMC method would involve screening various mixed-mode columns and optimizing the mobile phase pH and ionic strength to achieve the desired separation.

Theoretical and Computational Chemistry Approaches for Impurity Studies

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations, especially Density Functional Theory (DFT), are instrumental in elucidating the complex reaction pathways involved in the degradation of pharmaceutical compounds like cefazolin (B47455). These calculations provide a molecular-level understanding of how and why degradation occurs.

Researchers have used DFT to predict the degradation pathway of cefazolin, indicating that the process can involve intramolecular cleavage of several key structures within the molecule. researchgate.net The primary sites of degradation are the β-lactam, thiadiazole, tetrazole, and dihydrothiazine rings. researchgate.net DFT calculations, often performed at levels like B3LYP/6-31G*, can model the interaction of cefazolin with reactive species, such as hydroxyl radicals (•OH), which are often generated under photocatalytic or oxidative stress conditions. researchgate.net By calculating the Fukui functions, which describe the electron density and reactivity at different atomic sites, scientists can predict the most likely points of attack on the cefazolin molecule. researchgate.net

Forced degradation studies under various conditions (acidic, basic, photolytic) provide experimental validation for these theoretical predictions. For instance, under acid hydrolysis, cefazolin can degrade into cefazoloic acid, which then forms a lactone. nih.gov Subsequent decarboxylation and bond migration can expel the cephem nucleus, leading to the formation of specific degradation impurities. nih.gov The mechanisms predicted by quantum chemical calculations often align well with the structures of impurities isolated and characterized through experimental techniques like LC-MS/MS and NMR. researchgate.netnih.gov

A proposed degradation pathway under acidic conditions involves the following steps:

Acid-catalyzed hydrolysis of the β-lactam ring.

Formation of an unstable intermediate, cefazoloic acid. nih.gov

Intramolecular cyclization to form a lactone. nih.gov

Decarboxylation and rearrangement, leading to the final impurity structure. nih.gov

This synergy between computational prediction and experimental observation is crucial for building a comprehensive understanding of impurity formation.

Molecular Dynamics Simulations for Chemical Stability Prediction

Molecular Dynamics (MD) simulations offer a powerful method for predicting the chemical stability of drug substances like cefazolin and its impurities by modeling their behavior over time in various environments. nih.gov While quantum mechanics is ideal for reaction pathways, MD is advantageous for studying larger systems and longer timescales, making it suitable for assessing formulation stability. nih.gov

MD simulations can elucidate the structural features and intermolecular interactions that dictate the stability of a drug substance. nih.gov For instance, these simulations can model how a drug molecule like cefazolin interacts with solvent molecules (e.g., water) or excipients in a formulation. nih.gov By analyzing the trajectory of atoms over time, MD can predict conformational changes, aggregation tendencies, and the susceptibility of specific chemical bonds to cleavage, all of which are critical factors in chemical stability.

Experimental stability studies on cefazolin provide a framework for the types of questions MD simulations can address. Studies have shown that cefazolin's stability is highly dependent on pH and temperature. nih.govnih.gov For example, the degradation of cefazolin in aqueous solution follows pseudo-first-order kinetics and is significantly influenced by pH, with a minimum degradation rate observed between pH 5.5 and 6.5. nih.gov

Table 1: Experimental Stability Data for Cefazolin Sodium

| Concentration & Solvent | Storage Condition | Duration | Potency Loss | pH Change |

|---|---|---|---|---|

| 50 mg/mL in 0.9% NaCl | 5°C | 22 days | < 4% | 5.1 to 5.3 |

| 50 mg/mL in 0.9% NaCl | 25°C | 7 days | < 8% | 5.1 to 5.8 |

| 100 or 200 mg/mL in Sterile Water | Refrigerated (5°C) | 30 days | < 5.5% | N/A |

| 20 or 40 mg/mL in D5W or NS | Refrigerated (5°C) | 30 days | < 4.2% | N/A |

This table is based on data from references nih.govresearchgate.net.

An MD simulation could model a system of cefazolin molecules in water at different pH values (by adjusting protonation states) and temperatures. The simulation could predict the rate of water-catalyzed hydrolysis of the β-lactam ring, a primary degradation pathway, and correlate it with the experimental findings. Furthermore, simulations could explore how excipients might stabilize the cefazolin structure by, for example, limiting water access to labile sites through hydrophobic interactions. nih.gov

In Silico Modeling of Degradation Mechanisms and Impurity Generation

In silico modeling encompasses a range of computational techniques used to simulate and predict the formation of impurities. These models are built on the fundamental principles of chemical reactivity and are validated against experimental data from forced degradation studies.

Forced degradation is a critical experimental step where a drug substance is subjected to stress conditions like acid, base, heat, light, and oxidation to deliberately generate degradation products. nih.gov The impurities formed are then isolated and identified, providing a map of the drug's degradation landscape. nih.gov Computational models are then used to explain the formation of these observed impurities.

In the case of cefazolin, forced degradation studies have successfully identified several key impurities. nih.gov For example, one impurity (Impurity-I) was found to form under acidic and photolytic stress, while another (Impurity-II) formed under basic conditions. nih.gov

Table 2: Summary of Cefazolin Forced Degradation and Impurity Formation

| Stress Condition | Major Impurities Formed | Proposed Mechanism |

|---|---|---|

| Acid Hydrolysis (pH 3.5), UV Light | Impurity-I (N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide) | Degradation to cefazoloic acid, lactone formation, decarboxylation, and expulsion of the cephem nucleus. nih.gov |

| Base Hydrolysis (Heated) | Impurity-II (2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid) | Hydroxide (B78521) attack on the β-lactam carbonyl, followed by bond migration and expulsion of the MMTD moiety. nih.gov |

| General Degradation | 7-epimer of cefazolin, cefazolin lactone, 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) | Various pathways including epimerization and hydrolysis. nih.gov |

This table is based on data from reference nih.gov.

In silico models, particularly quantum chemical methods, can simulate these proposed mechanisms. researchgate.net For the base-catalyzed pathway, models can calculate the energy barrier for the hydroxide ion's nucleophilic attack on the β-lactam ring, confirming it as a kinetically favorable process. nih.gov Similarly, for the acid-catalyzed pathway, models can trace the electronic rearrangements that lead from the protonated cefazolin molecule to the final observed impurity, validating the proposed sequence of events. nih.gov These computational insights are invaluable for understanding not just that an impurity forms, but precisely how it forms, enabling more targeted strategies for its prevention.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Cefazolin Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.gov While closely related to Quantitative Structure-Activity Relationship (QSAR) studies, which correlate structure with biological activity, QSRR focuses on chemical properties like reaction rates, stability, or the propensity to undergo a specific degradation reaction.

A QSRR study for cefazolin derivatives, including potential precursors to the Cefazolin 3-Hydroxymethyl Impurity, would involve several key steps:

Dataset Assembly: A series of cefazolin analogues with variations in their molecular structure would be selected.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. Common descriptors include Log P (hydrophobicity), molecular weight, and parameters from Linear Solvation Energy Relationships (LSER). nih.gov

Reactivity Measurement: The chemical reactivity of each compound would be measured experimentally. For impurity studies, this could be the rate of degradation under specific stress conditions or the yield of a particular impurity.

Model Development: Statistical methods, such as multiple linear regression, would be used to build a mathematical equation linking the calculated descriptors to the measured reactivity. nih.gov

Table 3: Conceptual Framework for a QSRR Model for Cefazolin Derivative Reactivity

| Model Component | Description | Example for Cefazolin Derivatives |

|---|---|---|

| Dependent Variable (Endpoint) | The experimental reactivity measurement to be predicted. | Rate of hydrolysis of the β-lactam ring; Yield of a specific degradation impurity. |

| Independent Variables (Descriptors) | Calculated numerical values representing molecular structure. | Electronic: Partial charge on the β-lactam carbonyl carbon, Hammett constants of side-chain substituents. Steric: Steric parameters (e.g., Taft's Es) for side chains. Hydrophobicity: Log P. |

| Statistical Method | The algorithm used to create the predictive equation. | Multiple Linear Regression, Partial Least Squares. |

| Validation | Methods to ensure the model is robust and predictive. | Internal validation (cross-validation) and external validation with a test set of molecules. nih.gov |

For cefazolin and its impurities, a QSRR model could predict the susceptibility of different derivatives to hydrolysis or oxidation. For example, by correlating the electronic properties of the substituent at the C-3 position with the rate of degradation, a QSRR model could predict how modifications at this site affect the stability of the entire molecule. Such a model would be a highly efficient screening tool, allowing chemists to predict the stability of new cefazolin derivatives in silico before undertaking their synthesis, thereby guiding the design of more stable drug candidates and minimizing the formation of impurities like Cefazolin 3-Hydroxymethyl Impurity.

Future Research Directions in Cefazolin 3 Hydroxymethyl Impurity Studies

Development of Hyphenated and Advanced Analytical Techniques for Ultra-Trace Impurity Detection

The detection and characterization of impurities at minute levels are critical for ensuring the safety and efficacy of pharmaceutical products. Future research should prioritize the development of highly sensitive and specific analytical methods for identifying and quantifying ultra-trace levels of Cefazolin (B47455) 3-Hydroxymethyl Impurity.

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are at the forefront of this endeavor. ajpaonline.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy offer powerful solutions. ajpaonline.com Specifically, the evolution of LC-MS/MS systems provides enhanced sensitivity and specificity for quantifying cephalosporins and their impurities in various biological and pharmaceutical matrices. nih.gov

Further advancements could involve the use of two-dimensional liquid chromatography (2D-LC), which has proven effective in separating complex mixtures and overcoming challenges like the incompatibility of non-volatile mobile phases with mass spectrometry. researchgate.net The development of novel sorbents, such as coordination polymers, also shows promise for the solid-phase extraction and pre-concentration of cephalosporin (B10832234) antibiotics, including cefazolin, from aqueous solutions, thereby enabling more accurate determination at low concentrations. nih.gov

Table 1: Advanced Analytical Techniques for Impurity Detection

| Technique | Description | Application in Cefazolin Impurity Analysis |

|---|---|---|

| LC-MS/MS | Combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov | Enables the detection and quantification of trace-level impurities, including potential degradation products like Cefazolin 3-Hydroxymethyl Impurity. nih.gov |

| LC-NMR | Couples liquid chromatography with nuclear magnetic resonance spectroscopy for structural elucidation of separated compounds. ajpaonline.com | Can provide detailed structural information of unknown impurities without the need for isolation. |

| 2D-LC | Utilizes two different liquid chromatography columns with different separation mechanisms to enhance resolution. researchgate.net | Effective for separating complex impurity profiles and isolating minor components for further characterization. |

| CE-MS | Capillary electrophoresis coupled with mass spectrometry offers high separation efficiency for charged molecules. nih.gov | A potential technique for the analysis of polar impurities in cefazolin. |

Comprehensive Mechanistic Studies of Unidentified or Minor Impurities

A thorough understanding of how impurities are formed is fundamental to controlling their presence in the final drug product. Future research should focus on detailed mechanistic studies to elucidate the formation pathways of minor and unidentified impurities of cefazolin, including the 3-Hydroxymethyl variant.

Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, heat, and light, are crucial for identifying potential degradation products. nih.gov The degradation kinetics of cefazolin have been shown to be influenced by pH, with a minimum degradation rate observed between pH 5.5 and 6.5. nih.gov Investigating the degradation pathways under various conditions can reveal the mechanisms leading to the formation of specific impurities.

By identifying the precursors and reaction conditions that lead to the formation of Cefazolin 3-Hydroxymethyl Impurity, strategies can be developed to minimize its presence during synthesis and storage. This includes optimizing reaction parameters, selecting appropriate solvents, and controlling storage conditions.

Application of Artificial Intelligence and Machine Learning in Predictive Impurity Profiling

The integration of artificial intelligence (AI) and machine learning (ML) into pharmaceutical development is set to revolutionize impurity profiling. researchgate.net These technologies can analyze vast datasets to predict the formation of impurities, thereby accelerating process development and ensuring product quality. openreview.net

Furthermore, AI can be used to interpret complex analytical data, such as that from LC-MS, to automatically identify and characterize impurities. openreview.net This would significantly speed up the impurity identification process, which traditionally requires considerable expertise and time. openreview.net The application of AI and ML can lead to more robust and efficient control strategies for impurities like Cefazolin 3-Hydroxymethyl Impurity.

Table 2: Applications of AI and Machine Learning in Impurity Profiling

| Application | Description | Potential Impact on Cefazolin Impurity Studies |

|---|---|---|

| Predictive Modeling | AI algorithms analyze reaction inputs to predict potential impurities. openreview.net | Enables the proactive selection of synthetic routes with lower impurity formation potential. |

| Automated Data Interpretation | ML models automatically analyze analytical data (e.g., LC-MS) to identify and characterize impurities. openreview.net | Accelerates the impurity identification process and reduces reliance on manual interpretation. |

| Process Optimization | AI can be used to optimize reaction conditions to minimize the formation of specific impurities. | Leads to the development of more robust and controlled manufacturing processes. |

| Risk Assessment | AI tools can assess the risk of impurity formation from raw materials. openreview.net | Improves the control over starting materials and intermediates to ensure final product quality. |

Green Chemistry Approaches for Sustainable Impurity Control and Waste Reduction

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. mdpi.com Future research should explore the application of these principles to the synthesis of cefazolin to control impurities sustainably and reduce waste.

Key green chemistry strategies include the use of safer solvents, catalytic reactions, and energy-efficient processes. mdpi.comnih.gov For instance, replacing hazardous solvents with greener alternatives like water or ethanol (B145695) can significantly reduce the environmental footprint of the manufacturing process. mdpi.com The use of biocatalysts, such as enzymes, can offer high selectivity and efficiency in chemical transformations, potentially minimizing the formation of by-products and impurities. nih.gov

Moreover, developing more efficient and convergent synthetic routes can reduce the number of steps, leading to higher atom economy and less waste. nih.gov Real-time process monitoring can also be employed to control and prevent the formation of hazardous substances. nih.gov By integrating green chemistry principles into the manufacturing of cefazolin, it is possible to not only control the levels of impurities like the 3-Hydroxymethyl variant but also to create a more sustainable and environmentally friendly process. purdue.edusiwi.orgsiwi.org

Table 3: Green Chemistry Principles for Impurity Control

| Principle | Description | Application in Cefazolin Synthesis |

|---|---|---|

| Use of Safer Solvents | Prioritizing the use of non-toxic and environmentally benign solvents. mdpi.com | Replacing hazardous organic solvents with water, ethanol, or other green alternatives. |

| Catalysis | Employing catalysts to increase reaction efficiency and selectivity. nih.gov | Utilizing biocatalysts or other selective catalysts to minimize byproduct formation. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov | Developing more efficient synthetic pathways with fewer steps and higher yields. |

| Waste Prevention | Preventing the formation of waste rather than treating it after it has been created. nih.gov | Optimizing reaction conditions and using real-time monitoring to minimize impurity formation. |

Q & A

Q. How can the 3-hydroxymethyl impurity in cefazolin be quantified using HPLC, and what are the critical parameters for method validation?

- Methodology : Use reversed-phase HPLC with UV detection at 254 nm. The relative response factor (RRF) for the 3-hydroxymethyl impurity is 0.23 compared to cefazolin, as defined by the Pharmacopeial Forum . Calibration curves (e.g., y = 13.9x + 0.0525 for cefazolin) should be validated over a range of 0.05–10 µg/mL with a correlation coefficient (r) ≥0.9998 .

- Validation : Ensure specificity (no co-elution with other impurities), accuracy (spiked recovery 95–105%), and linearity (R² >0.999). Include system suitability tests for resolution (e.g., ≥2.0 between cefazolin and adjacent peaks) .

Q. What analytical techniques are recommended for structural characterization of the 3-hydroxymethyl impurity?

- Approach : Combine LC-MS/MS for preliminary molecular weight determination (m/z 339.31 for sodium salt) and nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₁₁H₁₁N₆O₅S·Na) . Quantitative NMR (qNMR) is useful for determining relative response factors when reference standards are unavailable .

Q. How are impurity limits established in compliance with pharmacopeial standards?

- Guidance : Follow USP Chapter <476>, which mandates that individual unspecified impurities in cefazolin do not exceed 0.2%, and total impurities remain ≤3.5% . For genotoxic impurities, adhere to ICH M7 guidelines, requiring thresholds <1 ppm if mutagenic risk is identified .

Advanced Research Questions

Q. How can discrepancies in impurity profiles between batch analyses be resolved?

- Strategy : Use orthogonal methods (e.g., HPLC-UV vs. LC-MS) to cross-validate results. For example, if HPLC data suggest an impurity at 0.84 RRF (potential delta-3 isomer), confirm via MS fragmentation patterns . Statistical tools like principal component analysis (PCA) can identify outliers in multi-batch datasets .

Q. What experimental models are suitable for assessing the developmental toxicity of the 3-hydroxymethyl impurity?

- Model : Zebrafish embryos (Danio rerio) are effective for high-throughput toxicity screening. Dose-response studies (e.g., 0.1–10 µg/mL) can evaluate teratogenicity, with endpoints including mortality, hatching rate, and morphological abnormalities. Correlate findings with pharmacokinetic data (e.g., delayed clearance in blast-exposed models) .

Q. How do degradation pathways of cefazolin influence the formation of the 3-hydroxymethyl impurity?

- Mechanism : Under acidic conditions, cefazolin undergoes hydrolysis at the beta-lactam ring, generating open-ring lactone derivatives. The 3-hydroxymethyl impurity forms via oxidation of the methyl group in the cephem nucleus. Stability studies (40°C/75% RH for 6 months) coupled with forced degradation (0.1 M HCl, 70°C) can quantify degradation kinetics .

Q. What role do elemental impurities play in the synthesis of cefazolin, and how are they controlled?

- Control Measures : Trace metals (e.g., Pd, Ni) from catalysts must be limited to <10 ppm per ICH Q3D. Inductively coupled plasma mass spectrometry (ICP-MS) is used for quantification. Chelating agents (e.g., EDTA) in purification steps reduce residual metal content .

Q. How can genotoxic potential of the 3-hydroxymethyl impurity be assessed?

- Testing : Perform Ames bacterial reverse mutation assay (OECD 471) and in vitro micronucleus test (OECD 487). If positive, conduct in vivo comet assay (OECD 489). For impurities lacking structural alerts, justify exclusion via computational toxicology tools (e.g., DEREK Nexus) .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。